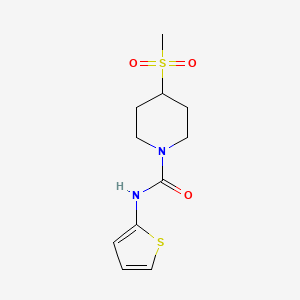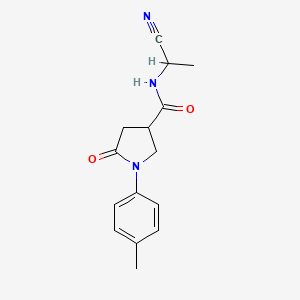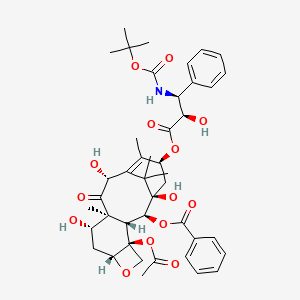![molecular formula C21H20FN3O3 B2617691 4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-13-3](/img/structure/B2617691.png)
4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleobases uracil, thymine, and cytosine, which are components of RNA and DNA .
Molecular Structure Analysis
The molecular structure of pyrimidines consists of a six-membered ring with two nitrogen atoms and four carbon atoms . The specific compound you mentioned also contains additional functional groups attached to the pyrimidine ring, including an ethoxyphenyl group, a fluorobenzyl group, and a tetrahydro-1H-pyrrolo group.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including nitration reactions . The specific reactivity of your compound would depend on the additional functional groups present and their positions on the pyrimidine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrimidines are relatively stable and soluble in water . The additional functional groups in your compound would likely influence its properties, potentially affecting its solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Electron Transport Layers in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating the diketopyrrolopyrrole (DPP) backbone, known for its electron-deficient nature and planar structure, has been synthesized. This compound exhibits high conductivity and electron mobility, making it an effective electron transport layer (ETL) in inverted polymer solar cells, leading to improved power conversion efficiency (PCE) (Hu et al., 2015).
Larvicidal Activity of Pyrimidine Derivatives
A series of pyrimidine derivatives linked with morpholinophenyl groups were synthesized and tested for larvicidal activity against third instar larvae. The presence of electron-withdrawing groups attached to the benzyl ring enhanced their activity, demonstrating the potential of pyrimidine derivatives in pest control applications (Gorle et al., 2016).
Herbicidal Activities of Pyrimidine-dione Compounds
The synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and their evaluation for herbicidal activity revealed significant efficacy against Brassica napus, indicating the utility of pyrimidine-dione derivatives in agricultural chemical research (Huazheng, 2013).
Optoelectronic Applications
Symmetrically substituted diketopyrrolopyrrole derivatives were synthesized under mild conditions, showing potential application in the synthesis of novel organic optoelectronic materials. These derivatives exhibit gradual red-shift with increasing electron-donating strength of the substituent, highlighting their utility in developing advanced materials for optoelectronic devices (Zhang et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-2-28-16-9-5-14(6-10-16)19-18-17(23-21(27)24-19)12-25(20(18)26)11-13-3-7-15(22)8-4-13/h3-10,19H,2,11-12H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIIRWGJJSOTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


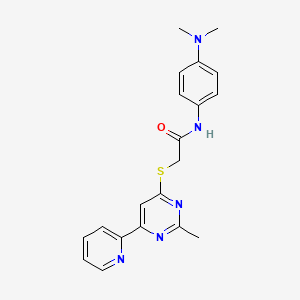

![(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2617612.png)
![1-[(Adamantan-1-yl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride](/img/structure/B2617615.png)
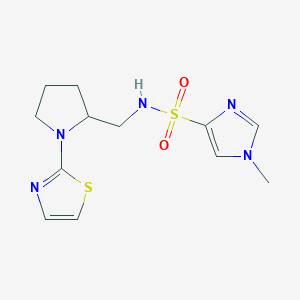
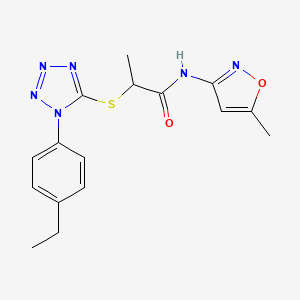
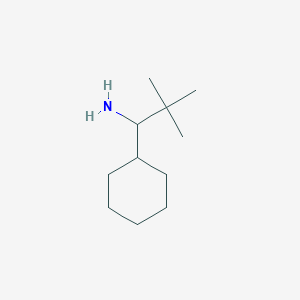
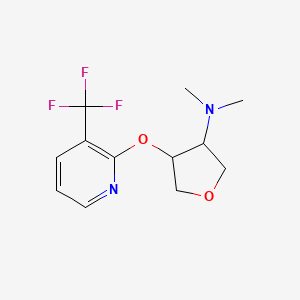
![4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2617624.png)
![3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2617627.png)
